[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-pyridylamine
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Overview
Description
[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-pyridylamine is a chemical compound with the molecular formula C14H15BrN2O3S It is characterized by the presence of a bromine atom, a propoxy group, a sulfonyl group, and a pyridylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3-propoxyphenyl)sulfonyl]-4-pyridylamine typically involves multiple steps. One common method starts with the bromination of 3-propoxyphenyl, followed by sulfonylation to introduce the sulfonyl group. The final step involves the coupling of the sulfonylated intermediate with 4-pyridylamine under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-pyridylamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used.
Nucleophilic Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the bromine atom.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, sulfonyl, and halogenated derivatives .
Scientific Research Applications
[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-pyridylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of [(4-Bromo-3-propoxyphenyl)sulfonyl]-4-pyridylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
[(4-Bromo-3-propoxyphenyl)sulfonyl]-2-pyridylamine: Similar in structure but with the pyridylamine moiety at a different position.
[(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine: Contains diethylamine instead of pyridylamine.
Uniqueness
[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-pyridylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridylamine moiety at the 4-position enhances its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H15BrN2O3S |
---|---|
Molecular Weight |
371.25 g/mol |
IUPAC Name |
4-bromo-3-propoxy-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H15BrN2O3S/c1-2-9-20-14-10-12(3-4-13(14)15)21(18,19)17-11-5-7-16-8-6-11/h3-8,10H,2,9H2,1H3,(H,16,17) |
InChI Key |
HIKVNYOOUSHLQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=NC=C2)Br |
Origin of Product |
United States |
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